

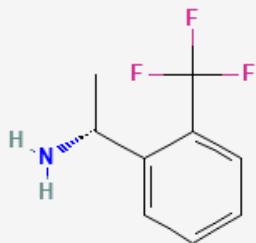
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
Cat. No.:	B144626
e	Get Quote


An In-depth Technical Guide to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

This technical guide provides a comprehensive overview of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, a chiral building block of significant interest in the pharmaceutical and chemical research sectors. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral primary amine featuring a trifluoromethyl group on the phenyl ring. This substitution significantly influences the compound's chemical and biological properties.

Chemical Structure:

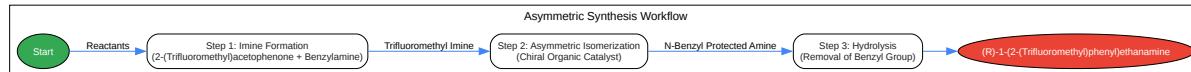
IUPAC Name: (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine[1][2]

Synonyms: **(R)-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE**, Benzenemethanamine, α -methyl-2-(trifluoromethyl)-, (α R)-[1][2]

Physicochemical and Computed Properties

A summary of the key quantitative data for (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is presented in the table below. These properties are crucial for researchers in designing experiments and understanding the compound's behavior in various systems.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ F ₃ N	[1]
Molecular Weight	189.18 g/mol	[1] [2]
Appearance	Colorless solid	[1]
Boiling Point	196.3 °C at 760 mmHg	
XLogP3-AA	2.1	[1] [2]
Topological Polar Surface Area	26 Å ²	[1] [2]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	
CAS Number	127733-46-4	[1] [2]


Experimental Protocols

Detailed methodologies for the asymmetric synthesis and the determination of enantiomeric purity are critical for the application of this chiral amine in research and development.

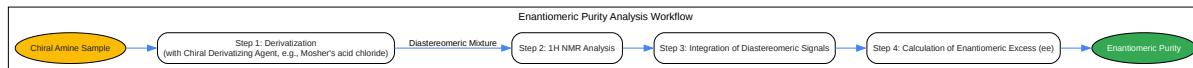
Asymmetric Synthesis via Catalytic Isomerization of Imines

A general and effective method for the synthesis of chiral trifluoromethylated amines involves the asymmetric isomerization of trifluoromethyl imines using a chiral catalyst. This approach provides access to the desired (R)-enantiomer with high enantioselectivity.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis of **(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine**.


Methodology:

- **Imine Formation:** The corresponding trifluoromethyl imine is synthesized by the condensation of 2-(trifluoromethyl)acetophenone with a suitable amine, such as benzylamine, often with the removal of water.
- **Asymmetric Isomerization:** The crude imine is then subjected to an isomerization reaction in the presence of a new chiral organic catalyst. The reaction is typically carried out at a controlled temperature (e.g., -20 °C) to enhance enantioselectivity.^[3]
- **Hydrolysis:** The resulting N-protected amine is then deprotected, for instance, by catalytic hydrogenation to remove a benzyl group, to yield the final **(R)-1-(2-(trifluoromethyl)phenyl)ethanamine**.
- **Purification:** The final product is purified using standard techniques such as column chromatography.

Determination of Enantiomeric Purity by NMR Spectroscopy

A robust and rapid method for determining the enantiomeric excess (ee) of chiral primary amines involves the use of a chiral derivatizing agent and subsequent analysis by ¹H NMR spectroscopy.^{[6][7][8]}

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enantiomeric purity of a chiral amine.

Methodology:

- Derivatization: A sample of the synthesized **(R)-1-(2-(trifluoromethyl)phenyl)ethanamine** is reacted with a chiral derivatizing agent (CDA), such as (R)- or (S)-Mosher's acid chloride (α -methoxy- α -(trifluoromethyl)phenylacetyl chloride), in an NMR tube. This reaction forms a mixture of diastereomers.
- NMR Spectroscopy: A ^1H NMR spectrum of the diastereomeric mixture is acquired.
- Signal Integration: The key step is the identification of well-resolved signals corresponding to each diastereomer. The integration of these distinct signals provides the ratio of the two diastereomers.
- Enantiomeric Excess Calculation: The enantiomeric excess (ee) is calculated from the integration values of the diastereomeric signals using the formula: $\text{ee } (\%) = [|(\text{Integration of Major Diastereomer} - \text{Integration of Minor Diastereomer})| / (\text{Integration of Major Diastereomer} + \text{Integration of Minor Diastereomer})] \times 100$.

Applications in Drug Development and Research

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds.^[1] The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are desirable in drug candidates. Its primary application is as a precursor or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).^[1] In chemical research, its unique electronic and steric properties are utilized in the development of new synthetic methodologies and catalysts.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- To cite this document: BenchChem. [(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144626#r-1-2-trifluoromethyl-phenyl-ethanamine-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com